molecular formula C5H10N2O3 B13143321 (R)-Methyl3,4-diamino-4-oxobutanoate

(R)-Methyl3,4-diamino-4-oxobutanoate

Katalognummer: B13143321
Molekulargewicht: 146.14 g/mol
InChI-Schlüssel: PRMAISBOUNRTAD-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Methyl3,4-diamino-4-oxobutanoate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and oxo functional groups, making it a versatile molecule for chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl3,4-diamino-4-oxobutanoate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the reaction of a suitable precursor with methylamine under controlled conditions to introduce the amino groups. The reaction is often carried out in an organic solvent such as methanol or ethanol, with the temperature carefully regulated to optimize yield and purity.

Industrial Production Methods: Industrial production of ®-Methyl3,4-diamino-4-oxobutanoate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: ®-Methyl3,4-diamino-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

®-Methyl3,4-diamino-4-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies of enzyme interactions and protein synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-Methyl3,4-diamino-4-oxobutanoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxo group can participate in redox reactions, altering the compound’s reactivity and interaction with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

    (S)-Methyl3,4-diamino-4-oxobutanoate: The enantiomer of the compound, with different stereochemistry.

    3,4-Diaminobutanoic acid: A structurally similar compound lacking the methyl group.

    4-Oxobutanoic acid: A compound with a similar oxo group but different overall structure.

Uniqueness: ®-Methyl3,4-diamino-4-oxobutanoate is unique due to its specific chiral configuration and the presence of both amino and oxo functional groups. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C5H10N2O3

Molekulargewicht

146.14 g/mol

IUPAC-Name

methyl (3R)-3,4-diamino-4-oxobutanoate

InChI

InChI=1S/C5H10N2O3/c1-10-4(8)2-3(6)5(7)9/h3H,2,6H2,1H3,(H2,7,9)/t3-/m1/s1

InChI-Schlüssel

PRMAISBOUNRTAD-GSVOUGTGSA-N

Isomerische SMILES

COC(=O)C[C@H](C(=O)N)N

Kanonische SMILES

COC(=O)CC(C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.